2-cyano-N-[(dimethylamino)methylene]-3-(4-methoxyphenyl)acrylamide
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Overview
Description
2-Cyano-N-[(dimethylamino)methylene]-3-(4-methoxyphenyl)acrylamide is a complex organic compound characterized by its cyano, dimethylamino, and methoxyphenyl functional groups
Mechanism of Action
Target of Action
It’s known that cyanoacetamide-n-derivatives, a class to which this compound belongs, are extensively used as reactants in the formation of a variety of heterocyclic compounds . These compounds have drawn the attention of biochemists due to their diverse biological activities .
Mode of Action
The carbonyl and cyano functions of cyanoacetamide-n-derivatives are suitably situated to enable reactions with common bidentate reagents . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Biochemical Pathways
It’s known that cyanoacetamide-n-derivatives are important precursors for heterocyclic synthesis , suggesting that they may be involved in the synthesis of various organic heterocycles.
Result of Action
Many derivatives of cyanoacetamide have been reported to exhibit diverse biological activities , suggesting that this compound may also have potential biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyano-N-[(dimethylamino)methylene]-3-(4-methoxyphenyl)acrylamide typically involves multiple steps, starting with the reaction of 4-methoxybenzaldehyde with dimethylformamide dimethyl acetal to form the corresponding imine. This intermediate is then subjected to cyanoacetylation using cyanoacetamide under controlled conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain a pure final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of cyano-substituted derivatives or iodides.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its cyano group makes it a versatile building block for the construction of heterocyclic compounds.
Biology: In biological research, 2-cyano-N-[(dimethylamino)methylene]-3-(4-methoxyphenyl)acrylamide is utilized in the study of enzyme inhibitors and receptor binding assays. Its ability to interact with biological macromolecules makes it valuable in drug discovery.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features allow it to be modified to enhance its pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.
Comparison with Similar Compounds
N-Cyanoacetyl-N-methylformamide
2-Cyano-N-[(methylamino)methylene]acetamide
3-(4-Methoxyphenyl)acrylamide
Uniqueness: 2-Cyano-N-[(dimethylamino)methylene]-3-(4-methoxyphenyl)acrylamide stands out due to its combination of cyano and dimethylamino groups, which provide unique reactivity and binding properties compared to similar compounds. Its methoxyphenyl group also contributes to its distinct chemical behavior.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Properties
IUPAC Name |
(E)-2-cyano-N-(dimethylaminomethylidene)-3-(4-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-17(2)10-16-14(18)12(9-15)8-11-4-6-13(19-3)7-5-11/h4-8,10H,1-3H3/b12-8+,16-10? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTPZDVBGRGKEF-YVTHWAFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)C(=CC1=CC=C(C=C1)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C=NC(=O)/C(=C/C1=CC=C(C=C1)OC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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